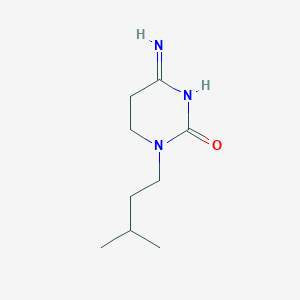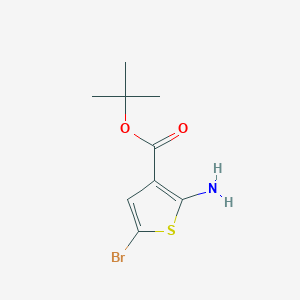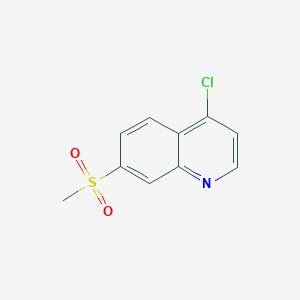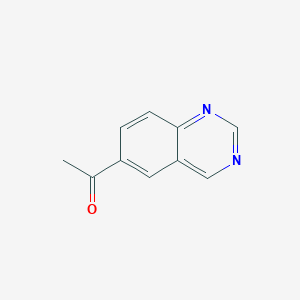![molecular formula C8H6ClNS B15328889 6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
6-(Chloromethyl)benzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)benzo[d]isothiazole typically involves the use of pre-functionalized phenyl rings containing nitrogen and sulfur atoms. One common method is the condensation of a nitrogen-preloaded aromatic substrate with a sulfur-containing reagent under specific conditions . Another approach involves the use of metal-catalyzed reactions, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular bromine or sulfuryl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Molecular bromine in ethyl acetate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles with various functional groups .
Applications De Recherche Scientifique
6-(Chloromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in developing new drugs, particularly in cancer therapy and neuroprotection.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit hepatitis C polymerase NS5B and certain cancer therapy kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(Chloromethyl)benzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H6ClNS |
|---|---|
Poids moléculaire |
183.66 g/mol |
Nom IUPAC |
6-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2 |
Clé InChI |
NZZYTCKIFRQNCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)SN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)







![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)

